(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester
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Overview
Description
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester, also known as this compound, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by its conjugated triene system, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester can be synthesized through various synthetic routes. One common method involves the esterification of (3E,5E)-3,5,7-octatrienoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of ethyl (3E,5E)-octa-3,5,7-trienoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triene system into saturated or partially saturated compounds.
Substitution: The conjugated triene system allows for various substitution reactions, particularly electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .
Scientific Research Applications
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound’s biological activity is of interest in the study of natural products and their derivatives.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of ethyl (3E,5E)-octa-3,5,7-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions and interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-Octadiene: A similar compound with a conjugated diene system.
Cycloalkanes: Compounds with cyclic structures that can exhibit similar reactivity patterns in certain contexts
Uniqueness
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester is unique due to its conjugated triene system, which provides distinct reactivity and interaction profiles compared to other similar compounds. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl (3E,5E)-octa-3,5,7-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3/b6-5+,8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJNWMYLSXFICF-BSWSSELBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC=CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C=C/C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858241 |
Source
|
Record name | Ethyl (3E,5E)-octa-3,5,7-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195558-07-6 |
Source
|
Record name | Ethyl (3E,5E)-octa-3,5,7-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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